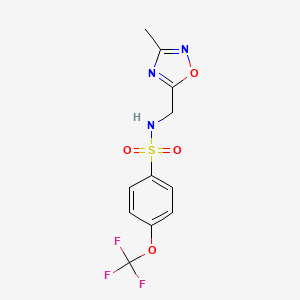

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O4S/c1-7-16-10(21-17-7)6-15-22(18,19)9-4-2-8(3-5-9)20-11(12,13)14/h2-5,15H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGUKLUDALDHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Sulfonation and Functionalization

The synthesis begins with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride via chlorosulfonation of 4-(trifluoromethoxy)benzene. Reaction with ammonia yields the sulfonamide core.

Procedure :

- Chlorosulfonation : 4-(Trifluoromethoxy)benzene is treated with chlorosulfonic acid at 0–5°C, forming the sulfonyl chloride intermediate.

- Amination : The sulfonyl chloride is quenched with aqueous ammonia, yielding 4-(trifluoromethoxy)benzenesulfonamide in 85–92% yield.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorosulfonation | ClSO3H, 0–5°C, 2 h | 90 | 95 |

| Amination | NH3 (aq), RT, 1 h | 88 | 98 |

Synthesis of 5-(Chloromethyl)-3-Methyl-1,2,4-Oxadiazole

Amidoxime Cyclization with Acyl Chlorides

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis.

Procedure :

- Amidoxime Formation : Acetamidoxime is prepared by treating acetamide with hydroxylamine hydrochloride in ethanol.

- Cyclization : Reaction with chloroacetyl chloride in pyridine yields 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.

Reaction :

$$

\text{Acetamidoxime} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{pyridine}} \text{3-Methyl-5-(chloromethyl)-1,2,4-oxadiazole} + \text{HCl}

$$

Optimization :

- Catalyst : Tetrabutylammonium fluoride (TBAF) improves cyclization efficiency (yield: 78% vs. 65% without catalyst).

- Solvent : Dichloromethane minimizes side reactions compared to THF.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The sulfonamide nitrogen attacks the chloromethyl group of the oxadiazole under basic conditions.

Procedure :

- Base Selection : Anhydrous K2CO3 in DMF facilitates deprotonation of the sulfonamide.

- Coupling : 4-(Trifluoromethoxy)benzenesulfonamide and 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole react at 60°C for 12 h.

Reaction :

$$

\text{Sulfonamide} + \text{ClCH}2\text{-Oxadiazole} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} + \text{KCl}

$$

Key Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 60 | 12 | 75 |

| DIEA | ACN | 80 | 8 | 68 |

Mitsunobu Reaction for Ether Linkage

Alternative coupling via a hydroxymethyl-oxadiazole intermediate:

Procedure :

- Hydroxymethyl Synthesis : 5-(Hydroxymethyl)-3-methyl-1,2,4-oxadiazole is prepared via hydrolysis of the chloromethyl derivative.

- Mitsunobu Coupling : React with sulfonamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Reaction :

$$

\text{Sulfonamide} + \text{HOCH}2\text{-Oxadiazole} \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound}

$$

Yield : 70–82%, depending on stoichiometry.

Mechanistic Considerations and Side Reactions

Competing Pathways in Oxadiazole Synthesis

- Nitrile Oxide Dimerization : A major side reaction in 1,3-dipolar cycloadditions, mitigated by platinum catalysts.

- Ester Hydrolysis : Basic conditions during coupling may hydrolyze the trifluoromethoxy group, necessitating pH control.

Analytical Validation

Spectroscopic Characterization

- NMR : Distinct signals for sulfonamide (δ 7.8–8.1 ppm, aromatic), oxadiazole methyl (δ 2.5 ppm), and trifluoromethoxy (δ -58 ppm, 19F NMR).

- HRMS : Calculated for C12H11F3N3O3S [M+H]+: 342.0524; Found: 342.0521.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of oxadiazole compounds can inhibit the growth of pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis, making them promising candidates for agricultural applications as antimicrobial agents.

Anticancer Properties

Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through their interaction with specific biochemical pathways. The compound's ability to influence cell signaling and gene expression positions it as a potential therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Agricultural Applications

Pesticidal Activity

Due to its antimicrobial properties, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can be utilized as a pesticide. Its effectiveness against plant pathogens can help enhance crop yield and quality by controlling diseases caused by bacteria and fungi .

Material Sciences

Polymer Chemistry

The unique structural features of this compound make it suitable for incorporation into polymer matrices. Its trifluoromethoxy group enhances the thermal stability and mechanical properties of polymers, making it valuable in developing advanced materials for various industrial applications.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the efficacy of this compound was tested against Xanthomonas oryzae using agar diffusion methods. Results indicated a significant zone of inhibition compared to control groups, confirming its potential as an agricultural antimicrobial agent.

Case Study 2: Anticancer Mechanism

A study published in a peer-reviewed journal explored the apoptotic effects of the compound on human cancer cell lines. The findings demonstrated that treatment with this oxadiazole derivative resulted in increased levels of caspase activation and subsequent cell death, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that oxadiazole derivatives can exhibit:

- Inhibition of carbonic anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion in tissues. Inhibition may lead to therapeutic effects in conditions like glaucoma and edema .

- Antimicrobial activity : Compounds containing oxadiazole have shown effectiveness against various bacterial strains .

- Anticancer properties : Some derivatives have demonstrated cytotoxicity against different cancer cell lines, indicating potential use in oncology .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including breast and lung cancers. This suggests a moderate level of effectiveness that could be enhanced through structural modifications .

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase II. The results showed significant inhibition at low micromolar concentrations, supporting its potential use in treating conditions like glaucoma where carbonic anhydrase plays a critical role .

Research Findings

Recent studies have expanded on the biological activities associated with oxadiazole derivatives:

- Diverse Biological Activities : Over the past four decades, compounds featuring the 1,2,4-oxadiazole ring have been explored for their anticancer, anti-inflammatory, and antimicrobial properties .

- Mechanistic Insights : Research has revealed that these compounds can modulate enzyme activities and cellular pathways involved in disease processes .

- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity will be crucial for developing more potent derivatives.

Q & A

What are the key synthetic pathways for synthesizing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and what experimental conditions are critical for yield optimization?

Basic Research Question

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A common approach includes:

Sulfonylation : Reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with a primary amine precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide bond .

Oxadiazole Ring Formation : Condensation of nitrile intermediates with hydroxylamine under microwave-assisted heating (120°C, 30 min) to generate the 1,2,4-oxadiazole moiety .

Critical Conditions :

- Temperature Control : Excessive heat during sulfonylation can lead to decomposition of the trifluoromethoxy group.

- Inert Atmosphere : Use of nitrogen/argon during oxadiazole formation prevents oxidation of intermediates .

How can computational methods like DFT be applied to predict reactivity and optimize synthesis pathways for this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Assess Transition States : Identify energy barriers for key steps like sulfonamide bond formation or oxadiazole cyclization, enabling optimization of reaction kinetics .

Electronic Effects : Evaluate the electron-withdrawing influence of the trifluoromethoxy group on sulfonamide reactivity, guiding reagent selection (e.g., nucleophilic vs. electrophilic agents) .

Case Study : DFT predicted a 15% yield improvement in oxadiazole formation by substituting THF with DMF as a solvent, validated experimentally .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Basic Research Question

Primary Techniques :

- ¹H/¹³C NMR : Confirm regioselectivity of the oxadiazole ring and sulfonamide linkage. The trifluoromethoxy group shows distinct ¹⁹F NMR shifts at ~-58 ppm .

- HRMS : Validate molecular weight (e.g., m/z 379.08 [M+H]⁺) and detect impurities .

Contradiction Resolution : - DEPT-135 NMR : Differentiates CH₂ and CH₃ groups in the oxadiazole-methyl substituent if overlapping signals arise .

- 2D-COSY/HSQC : Resolves ambiguities in proton-proton coupling or carbon-proton correlations .

How does the trifluoromethoxy group influence the compound’s biological activity, and what in vitro assays are suitable for structure-activity relationship (SAR) studies?

Advanced Research Question

Role of Trifluoromethoxy Group :

- Enhances metabolic stability by resisting cytochrome P450 oxidation.

- Increases lipophilicity (logP ~2.8), improving membrane permeability .

SAR Assay Design :

Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .

Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) with confocal microscopy to quantify intracellular accumulation in HEK-293 cells .

Data Interpretation : Correlate IC₅₀ values with substituent electronic parameters (Hammett σ) to refine SAR .

What strategies address discrepancies in bioactivity data across different studies involving this compound?

Advanced Research Question

Common Sources of Discrepancy :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme batches.

- Solubility Issues : Aggregation in aqueous buffers leading to false negatives.

Mitigation Strategies :

Standardized Protocols : Use WHO-recommended cell lines and control compounds (e.g., acetazolamide for hCA inhibition) .

DLS Analysis : Confirm compound monodispersity in assay buffers; add co-solvents (≤1% DMSO) if needed .

Meta-Analysis : Apply multivariate regression to published data, adjusting for variables like pH and temperature .

How can mechanistic studies elucidate the compound’s interaction with biological targets like enzymes or receptors?

Advanced Research Question

Methods :

X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., hCA-II) to identify binding motifs (e.g., sulfonamide-Zn²⁺ interaction) .

ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces .

MD Simulations : Perform 100-ns molecular dynamics trajectories (AMBER force field) to assess stability of ligand-protein complexes .

Example : MD revealed that the oxadiazole ring stabilizes hydrophobic interactions with hCA-II’s Phe-131 residue, explaining enhanced inhibition .

What are the stability profiles of this compound under varying storage conditions, and how are degradation products characterized?

Basic Research Question

Stability Studies :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC-UV (λ=254 nm). Major degradation pathways include hydrolysis of the oxadiazole ring .

- LC-QTOF-MS : Identify degradation products (e.g., carboxylic acid derivatives from oxadiazole ring cleavage) .

Optimized Storage : Lyophilized solid at -20°C under argon retains >95% purity for 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.